molecular formula C16H19NO2 B4438543 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide

3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide

Cat. No. B4438543
M. Wt: 257.33 g/mol
InChI Key: CEGQSPJNSCCENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide, also known as EFMP, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. EFMP is a member of the amide class of organic compounds and has a molecular formula of C17H21NO2.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide is not fully understood, but it is believed to act through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of immune function. These effects suggest that 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide may have potential therapeutic applications in the treatment of a variety of inflammatory and immune-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide is a relatively new compound, and further research is needed to fully understand its potential applications and limitations.

Future Directions

There are several potential future directions for research on 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide, including:
1. Investigation of its potential as a therapeutic agent in the treatment of inflammatory and immune-related diseases.
2. Exploration of its potential as a tool for studying the NF-κB signaling pathway and other cellular pathways involved in inflammation and immune function.
3. Development of new synthesis methods for 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide that are more efficient and cost-effective.
4. Investigation of the toxicity and safety profile of 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide in animal models and human clinical trials.
In conclusion, 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide is a promising compound with potential applications in the field of medicine, particularly in the treatment of inflammatory and immune-related diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Scientific Research Applications

3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide has been the subject of several scientific studies due to its potential as an anti-inflammatory agent. In one study, 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting that it may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-(4-ethylphenyl)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-13-5-7-14(8-6-13)9-10-16(18)17-12-15-4-3-11-19-15/h3-8,11H,2,9-10,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGQSPJNSCCENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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